methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate
CAS No.: 72130-98-4
Cat. No.: VC11590142
Molecular Formula: C7H10N2O2
Molecular Weight: 154.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72130-98-4 |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.2 |
Introduction
Chemical Identity and Structural Properties
Methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate belongs to the class of isocyanides, organic compounds distinguished by the isocyanide functional group. Its molecular formula is , with a molecular weight of 154.17 g/mol . The compound’s IUPAC name, methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate, reflects its stereochemistry and functional groups:
-
A methyl ester moiety () at the propenoate position.
-
A dimethylamino group () at the β-position relative to the ester.
-
An isocyanide group () at the α-position.
The (E)-stereochemistry arises from the trans configuration of the substituents around the double bond, as confirmed by its InChIKey FREGRQYTSPAJDX-AATRIKPKSA-N
. The SMILES notation CN(C)C=C(C(=O)OC)[N+]#[C-]
further illustrates the connectivity and charge distribution .
Table 1: Key Chemical Identifiers
Synthesis and Preparation
The synthesis of methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate involves strategic functionalization of propenoate derivatives. Two primary methodologies are employed:
Conventional Solution-Phase Synthesis
Applications in Organic Synthesis
Methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate is a cornerstone reagent in multicomponent reactions (MCRs), which are prized for their atom economy and efficiency.
Passerini Three-Component Reaction (P-3CR)
In the P-3CR, the compound reacts with a carboxylic acid and an aldehyde to form α-acyloxy amides. The isocyanide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, while the dimethylamino group stabilizes intermediates through resonance.
Ugi Four-Component Reaction (Ugi-4CR)
The Ugi-4CR employs the compound alongside an amine, aldehyde, and carboxylic acid to generate bis-amide products. Here, the isocyanide’s dual reactivity enables simultaneous engagement with multiple reactants, facilitating the construction of peptide-like structures.
Thiazole Synthesis
The compound serves as a linchpin in the synthesis of thiazoles, heterocycles prevalent in pharmaceuticals. For example, reaction with thiocarboxylic acids yields 2-aminothiazoles via a cycloaddition mechanism.
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Skin Irritation | H315 | Wear nitrile gloves and lab coat |
Serious Eye Damage | H319 | Use safety goggles or face shield |
Respiratory Irritation | H335 | Work in a fume hood |
Harmful if Swallowed | H302 | Avoid eating/drinking in lab |
The compound is stable under ambient conditions but degrades in the presence of strong oxidizers . Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
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